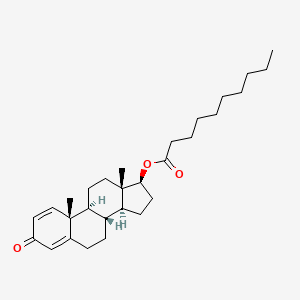
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate: is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its potent anabolic properties and is often used in various scientific and medical applications. The compound is characterized by its ability to promote muscle growth and enhance physical performance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate typically involves the esterification of 17beta-Hydroxyandrosta-1,4-dien-3-one with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: Medically, it is used in hormone replacement therapy and to treat conditions such as muscle wasting and osteoporosis.
Industry: In the pharmaceutical industry, it is used in the formulation of various steroid-based medications.
作用機序
The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate involves its binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the regulation of other hormones and growth factors involved in muscle development.
類似化合物との比較
Testosterone: The primary male sex hormone with similar anabolic properties.
Nandrolone Decanoate: Another anabolic steroid with a similar structure but different pharmacokinetics.
Boldenone Undecylenate: An anabolic steroid with a similar mechanism of action but different ester chain length.
Uniqueness: 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate is unique due to its specific ester chain, which influences its pharmacokinetics and duration of action. This makes it particularly suitable for certain medical and research applications where prolonged activity is desired.
特性
分子式 |
C29H44O3 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h16,18,20,23-26H,4-15,17,19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 |
InChIキー |
VKWCNFMTXKYURM-MPZZESAYSA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
正規SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)
![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)


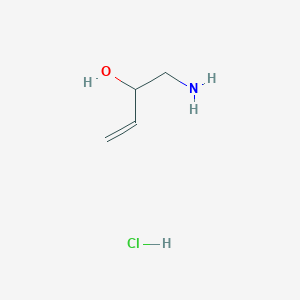
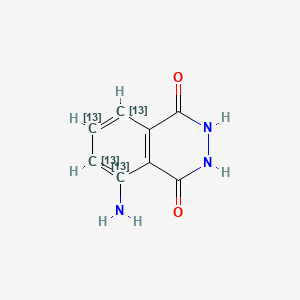

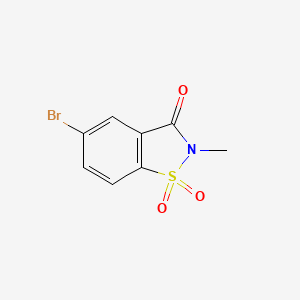
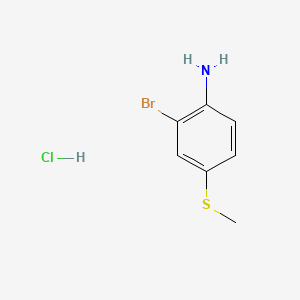


![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)


